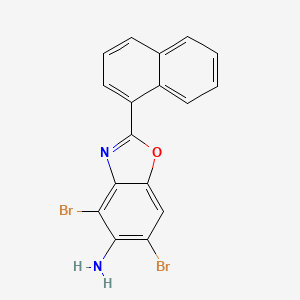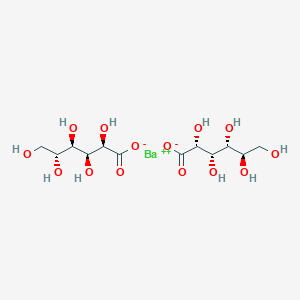
Barium gluconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium gluconate is a chemical compound composed of barium, carbon, hydrogen, and oxygen atoms. It is a white, odorless powder that is easily soluble in water. This compound is commonly used in cosmetics and personal care products due to its ability to enhance the texture and appearance of the skin. It is also utilized in the medical industry as a contrast agent for X-rays and CT scans .
準備方法
Synthetic Routes and Reaction Conditions
Barium gluconate can be synthesized through the reaction of barium hydroxide with gluconic acid. The reaction typically occurs in an aqueous solution, where barium hydroxide reacts with gluconic acid to form this compound and water. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the complete reaction and high purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced by dissolving barium carbonate in gluconic acid. The mixture is then heated to facilitate the reaction, and the resulting solution is filtered to remove any impurities. The filtrate is then evaporated to obtain this compound crystals, which are further dried and ground to the desired particle size.
化学反応の分析
Types of Reactions
Barium gluconate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield barium metal.
Substitution: this compound can participate in substitution reactions where the gluconate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium sulfate can facilitate substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and water.
Reduction: Barium metal and gluconic acid.
Substitution: Barium salts of the substituting anion and gluconic acid.
科学的研究の応用
Barium gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: this compound is used in biological studies to investigate the effects of barium on cellular processes.
Medicine: It serves as a contrast agent in medical imaging techniques such as X-rays and CT scans.
作用機序
The mechanism of action of barium gluconate involves its interaction with biological tissues. In medical imaging, this compound acts as a contrast agent by absorbing X-rays, thereby enhancing the visibility of internal structures. The gluconate ion facilitates the solubility and bioavailability of barium, allowing it to be effectively used in various applications .
類似化合物との比較
Barium gluconate can be compared with other gluconate salts such as:
- Calcium gluconate
- Magnesium gluconate
- Zinc gluconate
- Copper gluconate
- Iron gluconate
Uniqueness
This compound is unique due to its specific applications in medical imaging and its ability to enhance the texture and appearance of skin in cosmetic products. Unlike other gluconate salts, this compound is particularly effective as a contrast agent due to the high atomic number of barium, which provides superior X-ray absorption .
特性
CAS番号 |
22561-74-6 |
|---|---|
分子式 |
C12H22BaO14 |
分子量 |
527.62 g/mol |
IUPAC名 |
barium(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ba/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
InChIキー |
PECPTSUHUFWKDG-IYEMJOQQSA-L |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ba+2] |
正規SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
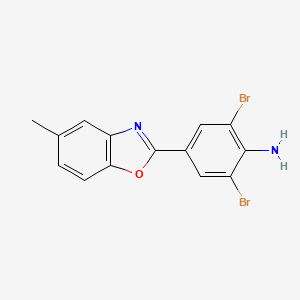
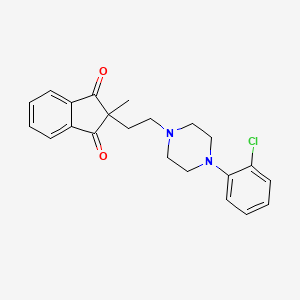
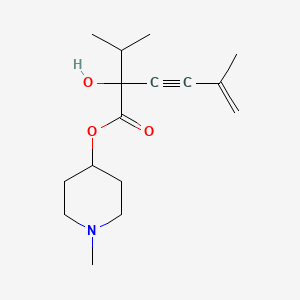
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)


![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
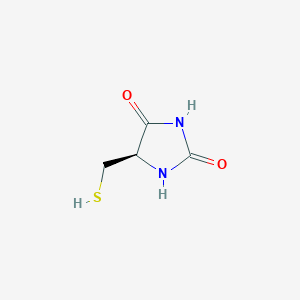
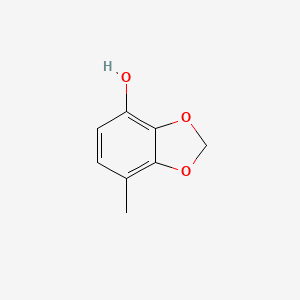
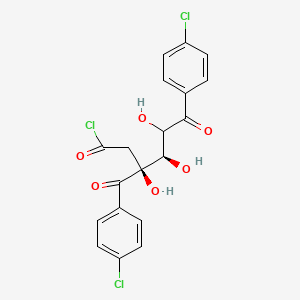

![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
